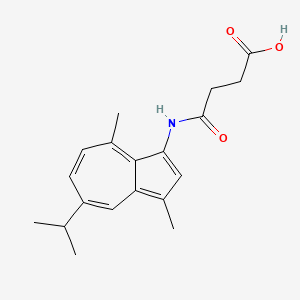

Succinic acid mono-3-guaiazulenamide

Descripción

Succinic acid mono-3-guaiazulenamide (commonly referred to as TPH-3) is a hybrid molecule combining succinic acid, a key intermediate in the citric acid cycle, with guaiazulene, a bicyclic sesquiterpene derived from chamomile oil. This compound is synthesized via an amide linkage at the 3-position of guaiazulene, conferring unique pharmacological properties. TPH-3 has been extensively studied for its anti-ulcer activity, demonstrating potent inhibition of histamine-induced gastric acid secretion and protective effects against stress-induced ulcers in preclinical models . Its mechanism involves modulating gastric secretion pathways without antagonizing acetylcholine or histamine H1 receptors, distinguishing it from conventional anti-ulcer agents .

Propiedades

Número CAS |

69174-75-0 |

|---|---|

Fórmula molecular |

C19H23NO3 |

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

4-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H23NO3/c1-11(2)14-6-5-12(3)19-15(10-14)13(4)9-16(19)20-17(21)7-8-18(22)23/h5-6,9-11H,7-8H2,1-4H3,(H,20,21)(H,22,23) |

Clave InChI |

KIBVWPFAMGQHER-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O |

SMILES canónico |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O |

Otros números CAS |

69174-75-0 |

Sinónimos |

succinic acid mono-3-guaiazulenamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The pharmacological and structural profiles of succinic acid mono-3-guaiazulenamide are compared below with three related compounds: guaiazulene, S-guaiazulene-3-sulfonic acid, and muriceidine A.

Table 1: Structural and Functional Comparison of Guaiazulene Derivatives

Mechanistic Differentiation

- TPH-3 vs. Guaiazulene : While guaiazulene broadly suppresses inflammation, TPH-3 targets gastric acid secretion pathways specifically. TPH-3 (200 mg/kg) reduced ulcer incidence in pylorus-ligated rats by 60%, whereas guaiazulene lacks comparable efficacy in ulcer models .

- TPH-3 vs. S-Guaiazulene-3-sulfonic Acid : The sulfonic acid derivative shows broader antimicrobial activity but lacks the anti-secretory effects of TPH-3. This highlights the critical role of the succinic acid moiety in gastric acid modulation .

- TPH-3 vs. Muriceidine A : Muriceidine A’s inner-salt structure may enable unique solubility or receptor interactions, but its pharmacological profile remains uncharacterized compared to TPH-3’s validated anti-ulcer effects .

Pharmacokinetic and Industrial Considerations

- Production Methods : Unlike bio-based succinic acid derivatives (e.g., 1,4-BDO, highlighted in industrial reports), TPH-3 is synthesized chemically, limiting scalability compared to fermentative routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.